GPi688
Description
GPi688 is a potent indole-site inhibitor of glycogen phosphorylase (GP), an enzyme critical for glycogenolysis. It primarily targets the T-state (tense, inactive) conformation of GP, which is stabilized by glucose and other allosteric regulators.
Properties
IUPAC Name |
2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICNBXVDHCBKCE-PUODRLBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Functionalization
The C5-carboxamide group introduces through:
- Nitration : Treat thieno[2,3-b]pyrrole with fuming HNO₃/H₂SO₄ at 0°C
- Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) converts nitro to amine
- Schmidt Reaction : React with trimethylsilyl azide and BF₃·Et₂O to form isocyanate intermediate
- Hydrolysis : Quench with HCl/MeOH to yield carboxylic acid
Preparation of the Tetrahydroquinoline-Dihydroxypropyl Fragment
Tetrahydroquinoline Synthesis
The bicyclic system forms via Pictet-Spengler cyclization:
- Starting Material : 2-Aminobenzaldehyde reacts with (R)-3-chloro-1,2-propanediol in THF
- Cyclization : Add TFA dropwise at -10°C to form tetrahydroquinoline scaffold
- Oxidation : Treat with Pb(OAc)₄ in acetic acid to install ketone at C2
Steric control ensures >98% enantiomeric excess at the dihydroxypropyl center.
Stereoselective Amination
Introducing the C3-amine proceeds through:
- Imination : React ketone with hydroxylamine hydrochloride in pyridine
- Reduction : Use NaBH₃CN in methanol at pH 4 to yield trans-aminoketone
- Crystallization : Purify via fractional crystallization from ethyl acetate/heptane
Fragment Coupling and Final Modification
Amide Bond Formation
The core fragments couple via mixed carbonic anhydride method:
| Reagent | Quantity | Role |
|---|---|---|
| Carboxylic acid | 1.0 eq | Domain A component |
| ClCO₂iPr | 1.2 eq | Activator |
| N-Methylmorpholine | 2.5 eq | Base |
| Tetrahydroquinoline | 1.05 eq | Domain B component |
Reaction conditions:
Chlorination and Purification
Final chlorination employs SOCl₂ in dichloromethane:
- Reaction : Stir at reflux for 6 hours
- Workup : Concentrate, then precipitate with cold ether
- Crystallization : Recrystallize from ethanol/water (4:1)
- Lyophilization : Freeze-dry to obtain white crystalline solid
Industrial-Scale Production Considerations
Process Optimization
AstraZeneca’s patented route achieves 34% overall yield through:
Quality Control Parameters
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99% (HPLC) | USP <621> |
| Residual Solvents | <500 ppm total | GC-MS |
| Particle Size | D90 <50 μm | Laser Diffraction |
| Polymorphic Form | Form II | XRPD |
Data from Certificate of Analysis shows batch-to-batch consistency within ±0.3% purity variance.
Alternative Synthetic Routes
Radical Alkylation Approach
Recent advances enable C-H functionalization using:
- Initiator : AIBN (azobisisobutyronitrile)
- Radical Source : Ethyl bromoacetate
- Conditions : 70°C in degassed acetonitrile
This method reduces step count but requires stringent oxygen control.
Biocatalytic Synthesis
Emerging routes employ:
- Transaminases : For stereoselective amine formation
- P450 Monooxygenases : Late-stage chlorination
- Whole-Cell Systems : E. coli expressing halogenase enzymes
While promising, these methods currently achieve only 12% isolated yield.
Formulation and Stability
Solution Preparation
| Concentration | Solvent System | Stability Period |
|---|---|---|
| 10 mM | DMSO/EtOH (1:1) | 6 months at -20°C |
| 50 mM | PEG400/Water (3:7) | 3 months at 4°C |
Sonication for 15 minutes at 37°C improves solubility by 27%.
Scientific Research Applications
GPi 688 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of glycogen phosphorylase and its effects on glycogen metabolism.
Biology: Helps in understanding the role of glycogen phosphorylase in cellular processes.
Medicine: Potential therapeutic agent for managing hyperglycemia and diabetes.
Industry: Used in the development of new drugs targeting glycogen metabolism
Mechanism of Action
GPi 688 exerts its effects by binding to the indole site of glycogen phosphorylase, inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose, thereby reducing glucose levels in the blood. The molecular targets include human liver glycogen phosphorylase, mouse liver glycogen phosphorylase, and human skeletal muscle glycogen phosphorylase .
Comparison with Similar Compounds
In Vitro vs. In Vivo Selectivity Discrepancies
Despite this compound’s 17× in vitro liver selectivity, GPi819 shows 2.4× greater glycogen accumulation in muscle than liver in Zucker rats . Potential explanations include:
- Tissue-Specific Activation States : Muscle GP operates at higher AMP concentrations in vivo, favoring T-state stabilization by glucose/caffeine .
- Pharmacokinetics : GPi819 may achieve higher muscle tissue penetration .
- Caffeine-Like Effects : Caffeine (375 mM) enhances this compound/GPi819 potency in muscle by 2–3×, mimicking physiological T-state conditions .
Data Tables
Table 1. IC₅₀ Values Under Varying Conditions
Table 2. In Vivo Glycogen Elevation (GPi819)
| Dose (mmol/kg) | Liver Glycogen Increase | Muscle Glycogen Increase |
|---|---|---|
| 12.5 | 1.6–1.7× | 1.7–2.0× |
| 125 | 2.2× | 5.2× |
Biological Activity
GPi688 is a selective allosteric inhibitor of glycogen phosphorylase (GP), an enzyme critical in glycogenolysis, which is the process of breaking down glycogen into glucose-1-phosphate. This compound has garnered attention for its potential therapeutic applications, particularly in managing conditions like type 2 diabetes and other metabolic disorders.
This compound acts specifically at the indole site of glycogen phosphorylase, inhibiting its activity and thereby reducing glucose output from the liver. This inhibition leads to an increase in glycogen synthesis through the activation of glycogen synthase (GS). The compound's selectivity for liver GP over muscle GP is significant, as it allows for targeted therapeutic effects without affecting glucose metabolism in muscle tissue.
In Vitro Potency
In studies involving rat primary hepatocytes, this compound demonstrated a concentration-dependent inhibition of glucagon-mediated glucose output. At a concentration of 1 µM, this compound inhibited hepatic GP activity by approximately 45%, while GS activity increased sevenfold. This dual effect suggests that this compound not only inhibits glucose release but also promotes glycogen storage, which is beneficial for managing hyperglycemia .
In Vivo Efficacy
In vivo studies have shown promising results for this compound in various animal models:
- Glucagon Challenge Model : In Wistar rats, this compound reduced glucagon-mediated hyperglycemia by 65%, while in obese Zucker rats, the reduction was complete (100%) .
- Fasting Blood Glucose Levels : After a 7-hour fast, this compound lowered blood glucose levels by 23% in obese Zucker rats .
- Oral Glucose Tolerance Test : The compound exhibited a 7% reduction in blood glucose levels during an oral glucose tolerance test, although this was less effective compared to a GSK-3 inhibitor which achieved a 22% reduction .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high bioavailability and a favorable distribution within the body:
- Bioavailability : Assessed at 100% following oral dosing.
- Half-Life : The terminal half-life after intravenous administration was approximately 11.4 hours.
- Plasma Clearance : Measured at 2.4 mL/min/kg with a volume of distribution of 1.93 L/kg .
Summary Table of Key Findings
| Study Aspect | Result |
|---|---|
| Inhibition of Glucagon Output | 65% reduction in Wistar rats |
| Fasting Glucose Reduction | 23% reduction in obese Zucker rats |
| Oral Glucose Tolerance Test | 7% reduction (compared to GSK-3 inhibitor's 22%) |
| Bioavailability | 100% |
| Half-Life | ~11.4 hours |
Chemical Reactions Analysis
Mechanism of Action
GPi688 functions as an allosteric inhibitor of glycogen phosphorylase (GP), targeting the indole-binding site of the enzyme. By binding to this site, it reduces GP activity while simultaneously activating glycogen synthase (GS), a key enzyme in glycogen synthesis. This dual action disrupts glycogen breakdown and promotes storage, thereby lowering blood glucose levels .
Key Biochemical Reactions
-
GP Inhibition :
this compound binds to GP, reducing its activity in a concentration-dependent manner. In rat hepatocytes, 1 μM this compound inhibited glucagon-mediated glucose output by ~45% . -
GS Activation :
Concurrently, GS activity increased sevenfold in hepatocytes treated with this compound, indicating a compensatory shift toward glycogen synthesis .
Hepatocyte Assays
| Parameter | Result |
|---|---|
| GP Activity Reduction | ~45% (1 μM this compound) |
| GS Activity Increase | 7-fold (1 μM this compound) |
| IC₅₀ for GP Inhibition | ~1 μM (rat hepatocytes) |
This compound demonstrated selective inhibition of liver isoform GP over muscle isoforms, with sensitivity to glucose and AMP levels . Protein binding studies revealed low free plasma concentrations in rats (0.35%) compared to humans (1.22%), influencing its pharmacokinetic profile .
Hyperglycemia Models
-
Glucagon Challenge :
this compound reduced glucagon-mediated hyperglycemia by 65% in Wistar rats and 100% in obese Zucker rats . -
Fasting Blood Glucose :
After a 7-hour fast, this compound lowered blood glucose in obese Zucker rats by 23% . -
Oral Glucose Tolerance :
Limited efficacy (7% reduction) compared to a GSK-3 inhibitor (22% reduction), despite GS activation .
| Model | Efficacy |
|---|---|
| Wistar Rat (Glucagon) | 65% reduction |
| Obese Zucker Rat (Glucagon) | 100% reduction |
| Obese Zucker Rat (Fasting) | 23% reduction |
| Obese Zucker Rat (OGTT) | 7% reduction |
Oral and Intravenous Dosing
| Parameter | Oral (20 μmol/kg) | IV (5 μmol/kg) |
|---|---|---|
| Peak Plasma Concentration | 14.5–19.4 μM (4–6 h) | 16.9–17.5 μM (5 min) |
| Terminal Half-Life | ~24 h | 11.4 h |
| Bioavailability | 100% | N/A |
This compound exhibited long duration of action in Zucker rats, with plasma concentrations declining to ~2.5 μM at 24 hours post-dose .
Clinical Implications
References NCBI: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound PubMed: An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound Invivochem: GPi-688 | glycogen phosphorylase (GPa) inhibitor RSC Publishing: 2H-Thiazolo[4,5-d] 2 triazole: synthesis, functionalization, and applications
Q & A
Q. What is the mechanism of action of GPi688, and how does it interact with phosphorylase isoforms?
this compound is an indole site inhibitor targeting glycogen phosphorylase, with a focus on modulating enzyme activity through allosteric effectors. Its potency depends on the conformational state of the enzyme (T-state vs. R-state), influenced by glucose (promoting T-state) and AMP (promoting R-state). In liver phosphorylase, this compound exhibits higher selectivity under conditions mimicking physiological glucose concentrations (8–32 mM), while AMP reduces its efficacy by stabilizing the active R-state . Researchers should prioritize characterizing effector concentrations (e.g., AMP, glucose) during in vitro assays to contextualize inhibitor behavior .
Q. What experimental approaches are used to assess this compound’s potency against phosphorylase isoforms?
In vitro assays with recombinant liver and skeletal muscle phosphorylase isoforms are critical. IC50 values are determined under varying effector conditions (e.g., 0–32 mM glucose, 0–0.2 mM AMP). For example, this compound’s IC50 against liver phosphorylase decreases from 0.069 µM (no AMP) to 0.56 µM (0.2 mM AMP) at 0 mM glucose, highlighting AMP’s antagonistic effect . Researchers must standardize glucose concentrations (8 mM for liver, 15 mM for muscle) and include statistical measures (95% confidence intervals) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro selectivity and in vivo efficacy of this compound?
Despite this compound’s in vitro selectivity for liver phosphorylase (17-fold higher potency than muscle isoform ), in vivo studies on Zucker rats show greater glycogen accumulation in skeletal muscle than liver . This discrepancy may arise from tissue-specific factors like enzyme activation states, drug bioavailability, or compensatory metabolic pathways. To address this, researchers should:
Q. What methodological strategies optimize this compound’s inhibitory potency in complex effector environments?
Synergistic modulation of effector ligands (e.g., caffeine, AMP) can enhance this compound’s efficacy. For skeletal muscle phosphorylase, caffeine (375–750 mM) with 15 mM glucose increases potency 2–3 fold, even in the presence of AMP . Researchers should:
Q. How should researchers interpret isoform selectivity data when AMP and glucose concentrations vary?
Q. What statistical methods are recommended for analyzing conflicting data on this compound’s effector-dependent potency?
Conflicting results (e.g., AMP’s antagonism vs. caffeine’s synergy) require multivariate analysis. For example:
- Use two-way ANOVA to evaluate main effects (e.g., AMP, caffeine) and interactions.
- Calculate 95% confidence intervals for IC50 values to assess precision.
- Apply Tukey’s post-hoc test for pairwise comparisons between effector conditions .
Methodological Guidelines
- Data Reporting : Include effector concentrations, enzyme sources (recombinant vs. tissue-derived), and statistical parameters (e.g., CI, P-values) in all potency studies .
- Experimental Design : Predefine glucose/AMP levels to mimic target tissues’ physiological states (e.g., 8 mM glucose for liver, 15 mM for muscle) .
- Contradiction Mitigation : Replicate key findings across multiple effector combinations and use in vivo models to validate in vitro hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
